

# Rhodamine B Amine: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Rhodamine B amine

Cat. No.: B562732

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This technical guide provides an in-depth overview of the chemical and structural properties of **Rhodamine B amine**, a versatile fluorescent dye widely utilized in biological research and drug development. It is intended for researchers, scientists, and professionals who require detailed technical data and established experimental protocols for the application of this fluorophore.

## Core Chemical Properties and Structure

**Rhodamine B amine** (CAS No. 100992-88-9) is a derivative of the well-known Rhodamine B dye.<sup>[1]</sup> In this derivative, the carboxylic acid group on the pendant phenyl ring of Rhodamine B is replaced with a primary amine. This primary amine serves as a reactive handle for covalent attachment to various biomolecules, making it a valuable tool for fluorescent labeling.<sup>[1][2]</sup> The core structure is based on a xanthene ring system, which is responsible for its robust fluorescence.<sup>[3]</sup>

The chemical structure of **Rhodamine B amine** is provided below:

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Figure 1. The chemical structure of **Rhodamine B amine**, illustrating the xanthene core and the reactive primary amine group on the phenyl ring.

## Physicochemical Properties

The key physicochemical properties of **Rhodamine B amine** are summarized in the table below. These properties are essential for its handling, storage, and application in various experimental setups.

Property	Value	Source(s)
CAS Number	100992-88-9	[1][2][4][5]
Molecular Formula	C <sub>28</sub> H <sub>31</sub> N <sub>3</sub> O <sub>3</sub>	[2][4]
Molecular Weight	457.56 g/mol	[2]
Appearance	Pink/dark red solid or semi-solid	[6]
Melting Point	210-211 °C (decomposes) for parent Rhodamine B	[7]
Solubility	Soluble in DMSO, Chloroform (5 mg/mL)	[6]

## Spectral Properties

**Rhodamine B amine** is a bright, red-orange fluorescent dye.[8] Its spectral characteristics are highly dependent on the solvent environment.[9][10] The primary spectral data are compiled in the table below. For context, data for the parent compound, Rhodamine B, are included as they are more extensively characterized and share a similar chromophore.

Property	Value	Conditions / Solvent	Source(s)
Excitation Maximum ( $\lambda_{ex}$ )	~544 nm	PEG-Amine derivative	[6]
543 nm	Parent Rhodamine B		
542 nm	Parent Rhodamine B	[11]	
Emission Maximum ( $\lambda_{em}$ )	~576 nm	PEG-Amine derivative	[6]
590 nm	Parent Rhodamine B	[11]	
Molar Extinction Coefficient ( $\epsilon$ )	~106,000 $\text{cm}^{-1}\text{M}^{-1}$	Parent Rhodamine B at 542.8 nm in Ethanol	[12]
Fluorescence Quantum Yield ( $\Phi_F$ )	0.70	Parent Rhodamine B in Ethanol	[12][13]
0.65	Parent Rhodamine B in Basic Ethanol	[9][11]	
0.49	Parent Rhodamine B in Ethanol	[9][11]	
0.43	Parent Rhodamine B in PBS	[13]	

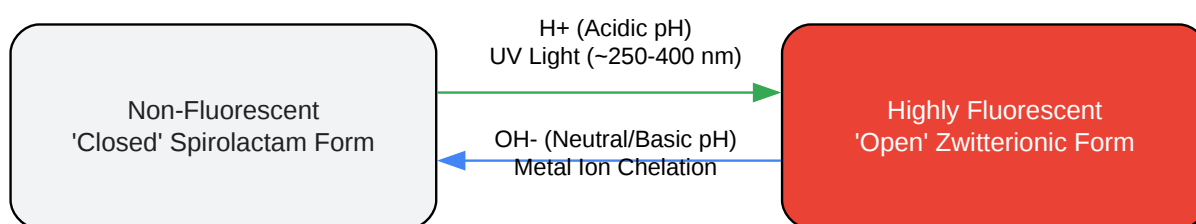
## Chemical Reactivity and Stability

### Reactivity of the Amine Group

The primary amine ( $-\text{NH}_2$ ) on **Rhodamine B amine** is a nucleophile, making it suitable for conjugation to biomolecules.[6] It can be covalently linked to carboxylic acids present in proteins (e.g., on aspartic acid or glutamic acid residues, or the C-terminus) using carbodiimide crosslinker chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11] [14] This reaction forms a stable amide bond.

### Spirolactam Equilibrium and pH Sensitivity

A critical property of Rhodamine B amides is their existence in equilibrium between two forms: a fluorescent, "open" zwitterionic form and a non-fluorescent, "closed" spirolactam form.[15][16][17] The closed form dominates in neutral to basic conditions, leading to a loss of color and fluorescence.[9][18] In acidic environments (typically pH < 6), the equilibrium shifts to the open, fluorescent form.[18] This "turn-on" fluorescence in acidic conditions makes these probes useful for imaging acidic organelles like lysosomes.[16] The specific pKa of this transition is influenced by the nature of the group attached to the rhodamine amide.[16][18]



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**Figure 2.** Equilibrium between the non-fluorescent (closed) and fluorescent (open) forms of Rhodamine B amides.[15][16]

## Storage and Handling

**Rhodamine B amine** and its derivatives are sensitive to light and air.[6] For optimal stability, the compound should be stored at low temperatures (e.g., -20°C), protected from light, and kept in a dry environment.[6] Solutions of rhodamine dyes are known to adsorb to plastics and should be stored in glass containers.[9][11]

## Applications in Research

**Rhodamine B amine** is a versatile tool for fluorescently labeling a wide range of biomolecules.[1] Its primary applications include:

- **Fluorescence Microscopy:** Labeled antibodies, peptides, or other molecules are used to visualize specific targets within fixed or living cells.[3][8][19]

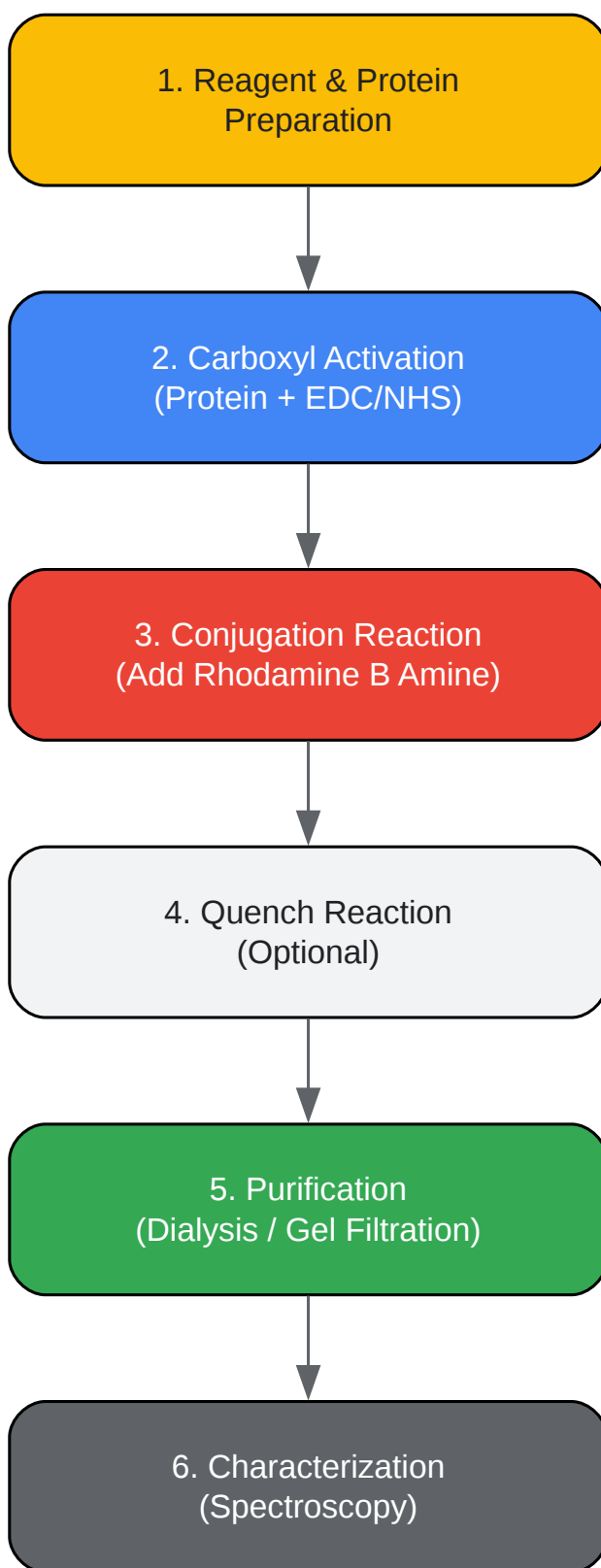
- Flow Cytometry: Conjugates, particularly antibodies, are used to identify and sort cell populations based on the expression of specific surface or intracellular markers.[\[3\]](#)[\[9\]](#)
- Bioconjugation: Serves as a fundamental building block for creating more complex fluorescent probes and biosensors.[\[1\]](#)
- Saccharide Analysis: It can be used as a highly sensitive derivatization reagent for the analysis of sugars via liquid chromatography.[\[20\]](#)

## Experimental Protocols

The following sections provide detailed methodologies for common applications of **Rhodamine B amine**.

### Protocol: Labeling Proteins with Rhodamine B Amine via EDC Chemistry

This protocol describes the conjugation of **Rhodamine B amine** to a protein containing accessible carboxyl groups using EDC (a zero-length carbodiimide crosslinker), often in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.



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**Figure 3.** Experimental workflow for labeling a protein with **Rhodamine B amine**.

## A. Materials and Reagents

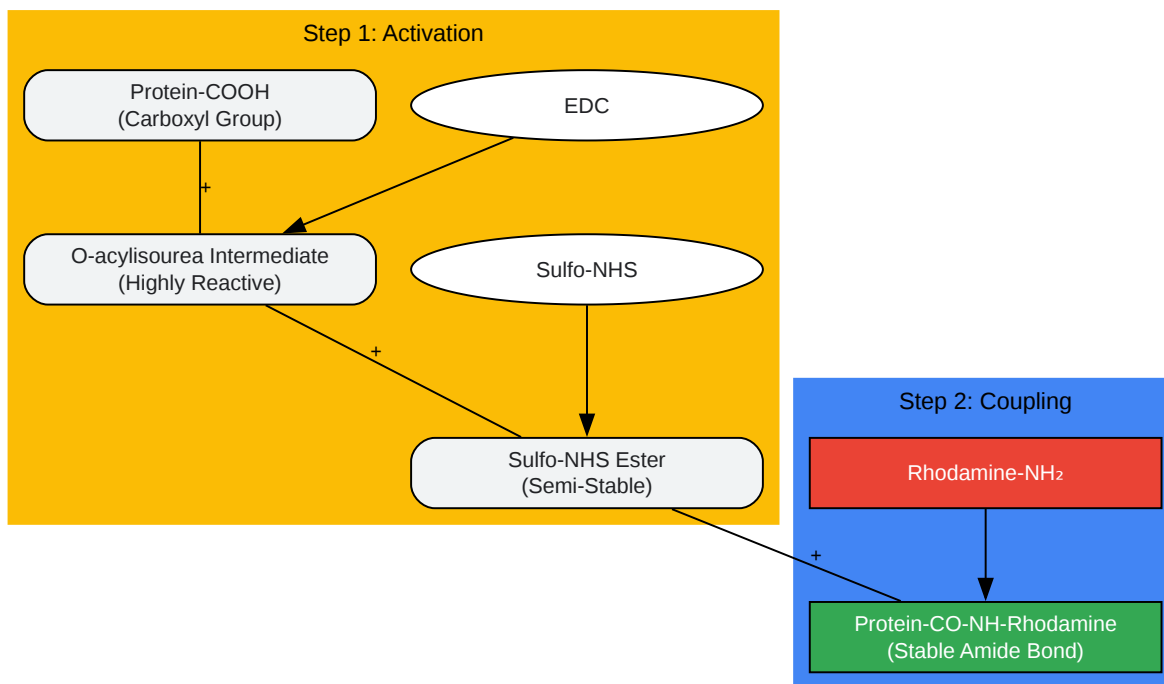
- **Rhodamine B amine**
- Protein of interest (in an amine-free buffer, e.g., 0.1 M MES, pH 4.7-6.0)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
- Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5 (PBS)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
- (Optional) Sulfo-NHS (N-hydroxysulfosuccinimide)
- Anhydrous Dimethylsulfoxide (DMSO)
- Quenching Buffer: 1 M Tris-HCl, pH 8.5 (or similar amine-containing buffer)
- Purification: Desalting column (e.g., PD-10) or dialysis cassette (e.g., 10K MWCO)

## B. Experimental Procedure

- Protein Preparation:
  - Dissolve or exchange the protein into the Activation Buffer at a concentration of 1-10 mg/mL. The buffer must be free of extraneous primary amines or carboxylates.
- **Rhodamine B Amine** Stock Solution:
  - Immediately before use, dissolve **Rhodamine B amine** in anhydrous DMSO to create a 10 mM stock solution.
- EDC/Sulfo-NHS Stock Solutions:
  - Immediately before use, prepare 100 mM stock solutions of EDC and Sulfo-NHS in anhydrous DMSO or cold deionized water.
- Two-Step Activation and Coupling (Recommended):

- Add EDC and Sulfo-NHS to the protein solution to final concentrations of 2 mM and 5 mM, respectively.[\[14\]](#)
- Incubate for 15-30 minutes at room temperature to activate the protein's carboxyl groups, forming a semi-stable NHS-ester intermediate.
- Increase the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS).
- Immediately add the **Rhodamine B amine** stock solution to the activated protein. A 10- to 20-fold molar excess of dye over protein is a common starting point.[\[14\]](#)
- Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction (Optional but Recommended):
  - Add Quenching Buffer to a final concentration of 50 mM to consume any unreacted NHS-esters and stop the reaction. Incubate for 30 minutes.
- Purification of the Conjugate:
  - Remove unreacted dye and crosslinking reagents by passing the reaction mixture over a desalting column equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).[\[3\]](#)
  - Alternatively, perform extensive dialysis against the storage buffer at 4°C.
- Characterization and Storage:
  - Determine the protein concentration ( $A_{280}$ ) and dye concentration ( $A_{550}$ ) using a spectrophotometer to calculate the degree of labeling (DOL).
  - Store the final conjugate at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide or storing at -20°C.[\[3\]](#)





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